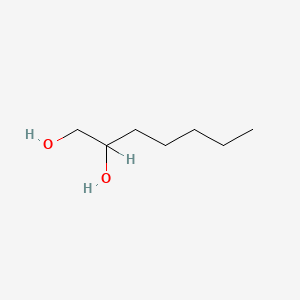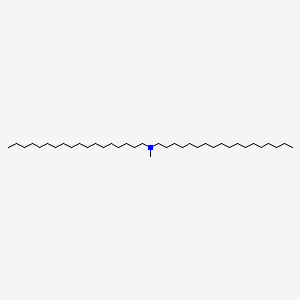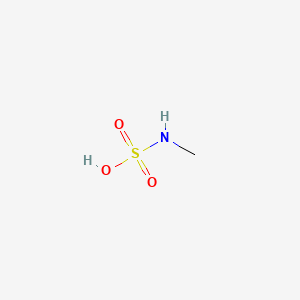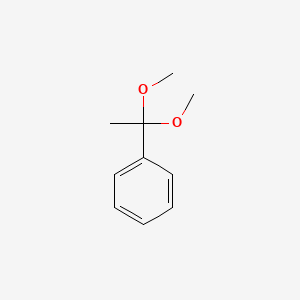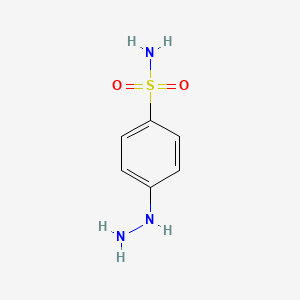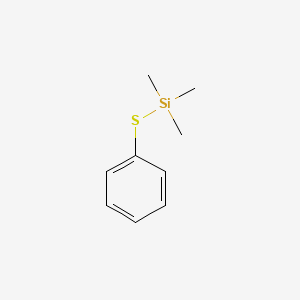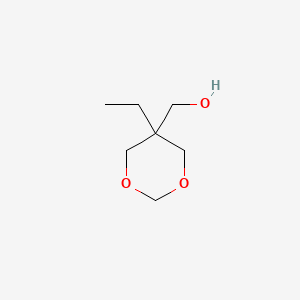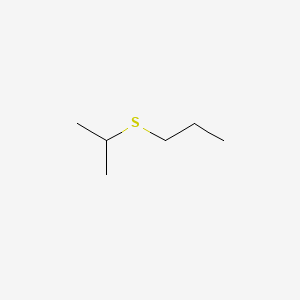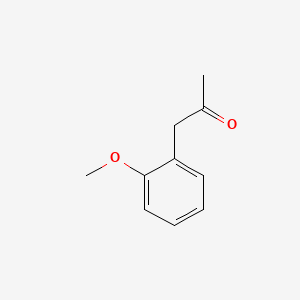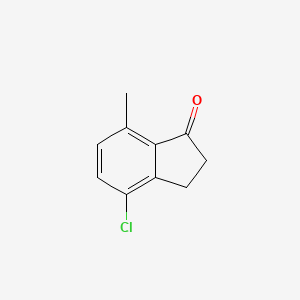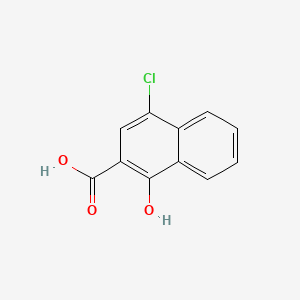
Dihydrocurcumenone
Übersicht
Beschreibung
Dihydrocurcumenone is a carabrane-type sesquiterpene . It can be isolated from the rhizomes of Curcuma zedoaria .
Synthesis Analysis
The synthesis of Dihydrocurcumenone-like compounds has been carried out by the mechanochemical method, which is an efficient green method for the synthesis of organic compounds . The most efficient grinding time for mechanochemical synthesis was determined using PXRD and DSC techniques .
Physical And Chemical Properties Analysis
Dihydrocurcumenone is known to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its exact physical and chemical properties are yet to be fully elucidated.
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
Dihydrocurcumenone has been identified as a compound with significant pharmacological potential. Studies suggest that it exhibits a range of biological activities, including anti-inflammatory and antioxidant properties . It’s being investigated for its therapeutic potential in treating aging-associated diseases such as cardiovascular diseases, neurodegenerative diseases, and cancer . The compound’s ability to interact with cellular and molecular targets makes it a candidate for drug development and therapeutic interventions.
Biotechnology
In the realm of biotechnology, Dihydrocurcumenone’s role is being explored in enhancing biomolecule synthesis and purification. Its stability, toxicity, and immunogenicity are under study to improve the drug development process . The compound’s natural origin and potential biological activities also make it a candidate for developing novel drug delivery systems, including liposome and nanotechnology-based therapeutics .
Medicinal Chemistry
Transition metal complexes in medicine have shown remarkable therapeutic success. Dihydrocurcumenone, with its keto-enol transformation property, can form chelates acting as ligands, which may lead to the development of metal-based drugs with pharmacological applications . This includes potential treatments for ailments like diabetes, ulcer, rheumatoid arthritis, and cardiovascular diseases.
Chemical Research
The chemical properties of Dihydrocurcumenone are being studied for their relevance in various chemical reactions that have biological significance. This includes nucleophilic addition reactions and metal chelation, which are important in understanding the compound’s interaction with other substances and its stability under different conditions .
Therapeutic Applications
Dihydrocurcumenone’s therapeutic potential is being explored due to its anti-inflammatory and anticancer properties. Research is focused on enhancing its bioavailability and therapeutic efficacy, potentially through the development of novel derivatives and formulations . This could lead to its use in treating a range of diseases, from chronic inflammation to various forms of cancer.
Industrial Applications
The industrial applications of Dihydrocurcumenone are being investigated, particularly in the context of its natural source, Curcuma zedoaria. The compound’s vascular relaxation activity suggests potential uses in the pharmaceutical industry, where it could contribute to the development of treatments for conditions involving vascular constriction .
Safety And Hazards
Eigenschaften
IUPAC Name |
(1S,6R,7R)-7-[(3S)-3-hydroxybutyl]-1-methyl-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-9(2)11-7-13-12(6-5-10(3)16)15(13,4)8-14(11)17/h10,12-13,16H,5-8H2,1-4H3/t10-,12+,13+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZCUYXRSFWCJU-ZGFBFQLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C2C1(CC(=O)C(=C(C)C)C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC[C@@H]1[C@@H]2[C@]1(CC(=O)C(=C(C)C)C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931611 | |
| Record name | 7-(3-Hydroxybutyl)-1-methyl-4-(propan-2-ylidene)bicyclo[4.1.0]heptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo(4.1.0)heptan-3-one, 7-((3S)-3-hydroxybutyl)-1-methyl-4-(1-methylethylidene)-, (1S,6R,7R)- | |
CAS RN |
142717-57-5 | |
| Record name | 4S-Dihydrocurcumenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142717575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(3-Hydroxybutyl)-1-methyl-4-(propan-2-ylidene)bicyclo[4.1.0]heptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



